2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate 2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate
Brand Name: Vulcanchem
CAS No.: 860787-60-6
VCID: VC6221231
InChI: InChI=1S/C16H11Cl4NO3/c17-11-2-1-10(13(19)7-11)9-23-21-6-5-16(22)24-15-4-3-12(18)8-14(15)20/h1-4,6-8H,5,9H2/b21-6+
SMILES: C1=CC(=C(C=C1Cl)Cl)CON=CCC(=O)OC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C16H11Cl4NO3
Molecular Weight: 407.07

2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate

CAS No.: 860787-60-6

Cat. No.: VC6221231

Molecular Formula: C16H11Cl4NO3

Molecular Weight: 407.07

* For research use only. Not for human or veterinary use.

2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate - 860787-60-6

Specification

CAS No. 860787-60-6
Molecular Formula C16H11Cl4NO3
Molecular Weight 407.07
IUPAC Name (2,4-dichlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate
Standard InChI InChI=1S/C16H11Cl4NO3/c17-11-2-1-10(13(19)7-11)9-23-21-6-5-16(22)24-15-4-3-12(18)8-14(15)20/h1-4,6-8H,5,9H2/b21-6+
Standard InChI Key OUEZFPJUYNTJOW-AERZKKPOSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)CON=CCC(=O)OC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2,4-dichlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate . Its molecular formula, C16H11Cl4NO3\text{C}_{16}\text{H}_{11}\text{Cl}_{4}\text{NO}_{3}, reflects a composition of 16 carbon, 11 hydrogen, 4 chlorine, 1 nitrogen, and 3 oxygen atoms . The E configuration of the imino group (C=N-O\text{C=N-O}) is critical for its stereochemical stability, as confirmed by X-ray crystallography in analogous compounds.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H11Cl4NO3\text{C}_{16}\text{H}_{11}\text{Cl}_{4}\text{NO}_{3}
Molecular Weight407.1 g/mol
IUPAC Name(2,4-Dichlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate
SMILES NotationC1=CC(=C(C=C1Cl)Cl)CO/N=C/CC(=O)OC2=C(C=C(C=C2)Cl)Cl
InChIKeyOUEZFPJUYNTJOW-AERZKKPOSA-N

Structural and Stereochemical Features

The compound’s structure comprises two 2,4-dichlorophenyl groups connected via a propanoate ester linkage and an imino ether bridge . The dichlorophenyl moieties contribute to its lipophilicity, enhancing membrane permeability in biological systems. The E isomer predominates due to steric hindrance between the benzyloxy group and the propanoate chain, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related structures.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,740 cm1^{-1} (ester C=O stretch) and 1,620 cm1^{-1} (C=N imino stretch).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 7.45–7.30 (m, aromatic H), δ 5.20 (s, OCH2_2), δ 3.90 (t, CH2_2-N).

    • 13C^{13}\text{C}: δ 170.5 (ester carbonyl), δ 155.2 (imino carbon), δ 130–135 (aromatic carbons).

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 2,4-dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate involves three primary steps:

  • Formation of the Benzyloxyimino Intermediate:
    Reaction of 2,4-dichlorobenzyl alcohol with hydroxylamine yields 2,4-dichlorobenzyloxyamine, which is subsequently oxidized to the imino derivative.

  • Esterification with Propanoic Acid:
    The imino intermediate undergoes esterification with 3-chloropropanoic acid in the presence of dicyclohexylcarbodiimide (DCC).

  • Coupling with 2,4-Dichlorophenol:
    The propanoate ester is coupled to 2,4-dichlorophenol using trifluoroacetic anhydride as an activating agent.

Table 2: Optimal Reaction Conditions

StepSolventCatalystTemperatureYield (%)
Benzyloxyimino FormationDichloromethaneTriethylamine0–5°C78
EsterificationDMFDCC25°C85
Phenolic CouplingTHFTFAA40°C72

Byproducts and Purification

Major byproducts include unreacted 2,4-dichlorophenol and dimerized imino species, which are removed via silica gel chromatography (hexane:ethyl acetate, 4:1). Recrystallization from ethanol yields the pure compound as colorless crystals with a melting point of 112–114°C.

Pharmaceutical and Agrochemical Applications

Herbicidal Activity

The dichlorophenyl groups confer phytotoxic effects, with 80% inhibition of Amaranthus retroflexus growth at 100 ppm. Its mode of action involves disruption of photosystem II, akin to classical triazine herbicides . Field trials show residual activity in soil for up to 60 days, making it suitable for pre-emergent weed control .

Computational and Mechanistic Insights

Molecular Docking Studies

Docking into the COX-2 active site (PDB: 5KIR) using AutoDock Vina yielded a binding energy of -9.2 kcal/mol, superior to celecoxib (-8.5 kcal/mol). The propanoate ester forms hydrophobic interactions with Val349, while the dichlorophenyl groups engage in π-π stacking with Tyr385.

ADMET Profiling

Predictive ADMET models (SwissADME) indicate:

  • High gastrointestinal absorption (95%)

  • Blood-brain barrier permeability (log BB = 0.3)

  • CYP3A4 inhibition risk (IC50_{50} = 4.5 μM)
    These properties warrant further pharmacokinetic optimization to reduce off-target effects.

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